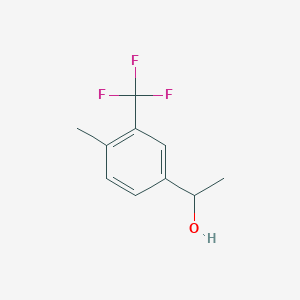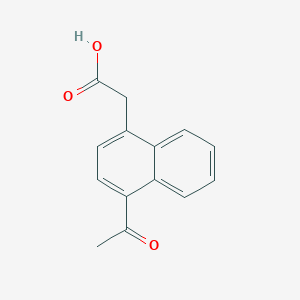
2-(4-Acetylnaphthalen-1-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetylnaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of an acetylnaphthalene moiety attached to an acetic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylnaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the acylation of naphthalene derivatives. For instance, the Friedel-Crafts acylation reaction can be employed, where naphthalene is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2-(4-Acetylnaphthalen-1-yl)acetic acid may involve large-scale acylation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of advanced purification techniques such as column chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Acetylnaphthalen-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
2-(4-Acetylnaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Acetylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
2-(4-Acetylnaphthalen-1-yl)acetic acid can be compared with other naphthalene derivatives such as:
1-Naphthaleneacetic acid: Used in agriculture as a plant growth regulator.
Naphthalene-2-acetic acid: Known for its use in organic synthesis.
Naphthalene-1,4-dicarboxylic acid: Utilized in the production of polymers and resins.
The uniqueness of 2-(4-Acetylnaphthalen-1-yl)acetic acid lies in its specific acetylnaphthalene structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12O3 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2-(4-acetylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C14H12O3/c1-9(15)11-7-6-10(8-14(16)17)12-4-2-3-5-13(11)12/h2-7H,8H2,1H3,(H,16,17) |
Clé InChI |
GAEFGKLKTGFFGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C2=CC=CC=C21)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


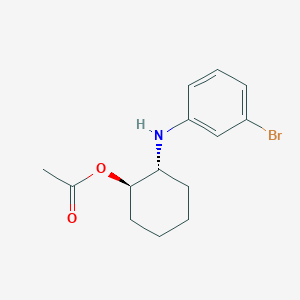
![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)
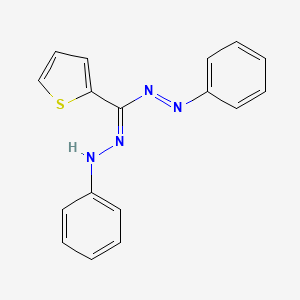
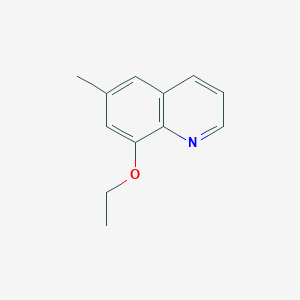
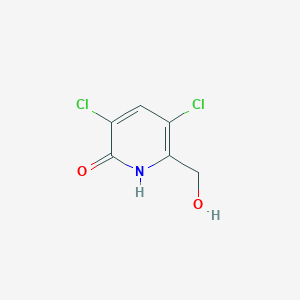


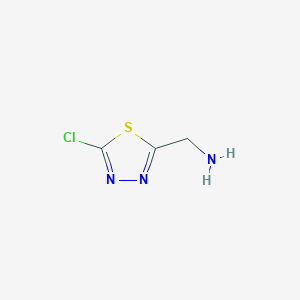
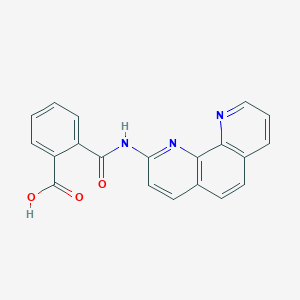
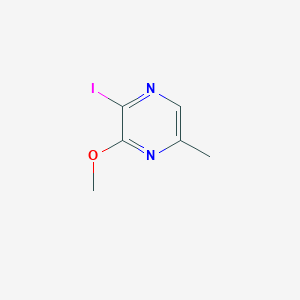
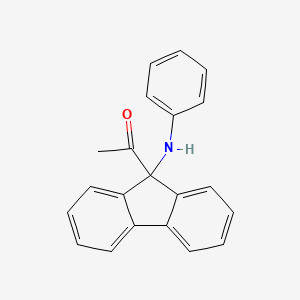
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
